2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as FHPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazinone derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Neurokinin Receptor Antagonism
Fezolinetant acts as a neurokinin-3 receptor (NK3R) antagonist . NK3R is involved in regulating various physiological processes, including neurotransmission, hormone release, and thermoregulation. By blocking NK3R, Fezolinetant may have potential applications in treating conditions related to neurokinin signaling, such as menopausal hot flashes .
Menopausal Symptom Management
Menopausal symptoms, particularly hot flashes, can significantly impact a woman’s quality of life. Fezolinetant’s NK3R antagonism makes it a promising candidate for managing these symptoms. Clinical studies have explored its efficacy in reducing the frequency and severity of hot flashes during menopause .
Reproductive Endocrinology
Fezolinetant’s effects on luteinizing hormone (LH) secretion have drawn attention. It reversibly inhibits LH pulsatile secretion in ovariectomized ewes, suggesting a role in reproductive endocrinology. Further research may explore its potential in fertility treatments or hormonal regulation .
Cancer Research
While not extensively studied, Fezolinetant’s mechanism of action could be relevant in cancer research. Neurokinins play a role in tumor growth, angiogenesis, and metastasis. Investigating Fezolinetant’s impact on NK3R in cancer models may yield insights into novel therapeutic strategies .
Psychiatric Disorders
Neurokinins are implicated in mood regulation and stress responses. Fezolinetant’s ability to modulate NK3R may have implications for psychiatric disorders. Research exploring its effects on anxiety, depression, and stress-related behaviors could be valuable .
Drug Development
Fezolinetant’s unique chemical structure and receptor specificity make it an interesting scaffold for drug development. Medicinal chemists may explore modifications to enhance its selectivity, bioavailability, and safety profile. Potential therapeutic areas include women’s health, pain management, and central nervous system disorders .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQXUXRDRPENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.